4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile

Photophysics Charge-Transfer Excited State Lippert-Mataga Analysis

4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile (CAS 634602-04-3), systematically named 4-[(1E)-2-[2,2':5',2''-terthiophen]-3'-ylethenyl]benzonitrile and often abbreviated CN-pet, is a donor-acceptor oligothiophene featuring a terthiophene core connected via an ethenyl bridge to a 4-cyanophenyl acceptor. This compound belongs to the class of 3′-styryl-substituted terthiophenes whose excited-state properties can be tuned by the para-substituent on the phenyl ring.

Molecular Formula C21H13NS3
Molecular Weight 375.5 g/mol
CAS No. 634602-04-3
Cat. No. B12597195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile
CAS634602-04-3
Molecular FormulaC21H13NS3
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)C=CC4=CC=C(C=C4)C#N
InChIInChI=1S/C21H13NS3/c22-14-16-7-5-15(6-8-16)9-10-17-13-20(18-3-1-11-23-18)25-21(17)19-4-2-12-24-19/h1-13H
InChIKeyJGXJRHXROQGKBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile (CAS 634602-04-3): A Cyano-Substituted Styryl-Terthiophene for Charge-Transfer Applications


4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile (CAS 634602-04-3), systematically named 4-[(1E)-2-[2,2':5',2''-terthiophen]-3'-ylethenyl]benzonitrile and often abbreviated CN-pet, is a donor-acceptor oligothiophene featuring a terthiophene core connected via an ethenyl bridge to a 4-cyanophenyl acceptor. This compound belongs to the class of 3′-styryl-substituted terthiophenes whose excited-state properties can be tuned by the para-substituent on the phenyl ring [1]. With a molecular formula of C21H13NS3 and a molecular weight of 375.53 g·mol⁻¹, it is primarily investigated for its charge-transfer photophysics relevant to organic optoelectronics [1].

Compound Class Donor-acceptor oligothiophene; CT-state model
Research Workflow Steady-state and time-resolved emission spectroscopy
Selection Context CN substitution enables CT excited-state studies

Why Generic Substitution Fails: The Unique Charge-Transfer Signature of CN-pet Cannot Be Replicated by Other Styryl-Terthiophenes


The excited-state photophysics of styryl-substituted terthiophenes are exquisitely sensitive to the nature of the para-substituent on the phenyl ring. Compounds bearing electron-donating groups (e.g., NH2, NMe2) or a strong electron-withdrawing group (CN) exhibit a charge-transfer (CT) S1 state, whereas those with H or MeO groups possess a π,π* state [1]. This fundamental difference manifests in dipole moment changes, solvatochromic behavior, fluorescence lifetimes, and nonradiative decay pathways—parameters that directly impact device performance in organic photovoltaics, OLEDs, and sensors. Simply substituting CN-pet with H-pet, MeO-pet, or unsubstituted terthiophene (3T) results in the loss of CT character, rendering generic replacement scientifically invalid for applications that exploit CT excited states [1].

Replacing with H-pet may shift the excited-state from CT to π,π*, altering dipole moment and solvatochromic response.
Using MeO-pet retains π,π* character; reported Stokes shift and Δμ differ significantly, limiting CT-dependent applications.
Unsubstituted 3T shows near-zero Δμ and short lifetime; may not support charge-separation or polarity-sensing workflows.

Quantitative Differentiation Evidence for CN-pet (CAS 634602-04-3) Against Closest Analogs


Excited-State Dipole Moment Change (Δμ) Defines Charge-Transfer vs. π,π* Character

CN-pet exhibits a dipole moment change (Δμ) of 12.5 D upon photoexcitation, firmly placing it in the charge-transfer (CT) excited-state regime. In contrast, unsubstituted terthiophene (3T) shows Δμ ≈ 0 D, H-pet shows 7.9 D, and MeO-pet shows 6.7 D, all consistent with a π,π* excited state [1]. Only NH2-pet (14.7 D) and NMe2-pet (16.0 D) exhibit comparably large Δμ values, confirming that the cyano substituent is sufficient to induce CT character comparable to strong electron-donating groups [1].

Excited-State Dipole
Head-to-head
Δμ = 12.5 D
vs. 3T: 0 D; H-pet: 7.9 D; MeO-pet: 6.7 D
Supports CT state assignment; distinguishes from π,π* analogs
Δμ > 10 D is CT hallmark; Lippert-Mataga analysis
Photophysics Charge-Transfer Excited State Lippert-Mataga Analysis

Fluorescence Lifetime (τ) Positioned Between Short-Lived 3T and Long-Lived NMe2-pet

The S₁ fluorescence lifetime of CN-pet in acetonitrile is 320 ps, which is 2.3-fold longer than unsubstituted 3T (140 ps) but 2.1-fold shorter than NMe₂-pet (670 ps) [1]. MeO-pet (360 ps) and NH₂-pet (410 ps) bracket the CN-pet value. The longer lifetime relative to 3T is attributed to a reduced rate of intersystem crossing (ISC) in the styryl-extended system; the shorter lifetime relative to NMe₂-pet reflects CN-pet's more efficient nonradiative decay [1].

S₁ Lifetime
Head-to-head
320 ps
in CH₃CN
Intermediate lifetime; 2.3× longer than 3T
3T: 140 ps; NMe₂-pet: 670 ps; MeO-pet: 360 ps
Time-Resolved Fluorescence Excited-State Dynamics Intersystem Crossing

Nonradiative-to-Radiative Rate Ratio (kₙᵣ/kᵣ) as a Fingerprint of Deactivation Pathway

CN-pet possesses the highest nonradiative-to-radiative rate constant ratio (kₙᵣ/kᵣ = 76) among the entire styryl-terthiophene series, substantially exceeding 3T (18), MeO-pet (26), NH₂-pet (41), and NMe₂-pet (35) [1]. The radiative rate constant kᵣ for CN-pet (4.1 × 10⁷ s⁻¹) is nearly an order of magnitude lower than that of 3T (37 × 10⁷ s⁻¹), while the nonradiative rate constant kₙᵣ (3.1 × 10⁹ s⁻¹) is intermediate [1].

kₙᵣ/kᵣ Ratio
Head-to-head
76
Highest kₙᵣ/kᵣ in series; dominant nonradiative decay
3T: 18; NMe₂-pet: 35; kᵣ = 4.1×10⁷ s⁻¹
Nonradiative Decay Radiative Rate Constant Energy Gap Law

Solvatochromic Stokes Shift: CN-pet Exhibits the Largest Stokes Shift Among the Series

CN-pet displays a Stokes shift of 8600 cm⁻¹ in acetonitrile, which is the largest in the styryl-terthiophene series and 2.2-fold greater than unsubstituted 3T (3900 cm⁻¹) [1]. The Stokes shift spans from 6200 cm⁻¹ in nonpolar cyclohexane to 8600 cm⁻¹ in polar acetonitrile, demonstrating pronounced positive solvatochromism characteristic of a CT excited state [1]. H-pet (6600 cm⁻¹) and MeO-pet (4800 cm⁻¹) show substantially smaller shifts, consistent with their π,π* character [1].

Stokes Shift
Head-to-head
8600 cm⁻¹
vs. 3T: 3900 cm⁻¹; H-pet: 6600 cm⁻¹
Ranked largest Stokes shift in series; solvent-tunable CT probe
Range: 6200–8600 cm⁻¹; positive solvatochromism
Solvatochromism Stokes Shift Environmental Polarity Sensing

Recommended Application Scenarios for CN-pet (CAS 634602-04-3) Based on Verifiable Quantitative Evidence


Model Compound for Intramolecular Charge-Transfer (ICT) Photophysics Research

CN-pet serves as a well-characterized model system for studying ICT excited states, as evidenced by its Δμ of 12.5 D and solvatochromic Stokes shift of 8600 cm⁻¹ in acetonitrile [1]. Its intermediate fluorescence lifetime (320 ps) and the highest kₙᵣ/kᵣ ratio (76) in the styryl-terthiophene series make it uniquely suited for investigating the interplay between CT character and nonradiative decay pathways [1].

Donor-Acceptor Building Block for Organic Photovoltaic (OPV) Active Layers

The spatial separation of HOMO and LUMO in CN-pet, confirmed by DFT calculations and experimental Δμ = 12.5 D, facilitates exciton dissociation at donor-acceptor interfaces [1]. Compared to 3T (Δμ ≈ 0 D) or H-pet (Δμ = 7.9 D), CN-pet offers a superior CT driving force for photoinduced charge separation in bulk-heterojunction OPV blends [1].

Fluorescent Polarity Probe for Solvent and Microenvironment Sensing

The emission maximum of CN-pet red-shifts from 456 nm (cyclohexane) to 508 nm (acetonitrile), yielding a Stokes shift range of 6200–8600 cm⁻¹ that is the largest in the series [1]. This pronounced solvatochromism, absent in 3T (Stokes shift 3900 cm⁻¹) and MeO-pet (4800 cm⁻¹), enables ratiometric sensing of environmental polarity [1].

Precursor for Electropolymerized Conducting Polymer Films with Tunable Electronic Properties

Although the target compound itself contains the 4-cyanophenyl group linked via an ethenyl bridge, closely related 3′-(4-cyanophenyl)-2,2′:5′,2″-terthiophene has been demonstrated to form electropolymerized films capable of both anodic and cathodic doping, with soluble oligomer fractions up to heptamers [2]. Styryl-functionalized terthiophenes can undergo oxidative σ-dimerization to sexithiophenes, a property relevant to electrochemical device fabrication [2].

Application
Selection Property
Validation Focus
ICT photophysics research
CT-state dipole moment change
Lippert-Mataga analysis confirmation
OPV active layer studies
Charge-separation driving force ranking
Exciton dissociation efficiency evaluation
Fluorescent polarity probe
Solvatochromic emission shift range
Emission wavelength polarity response
Electropolymerization precursor research
Styryl-terthiophene electropolymerization reactivity
Film doping and oligomer formation assessment
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